N-{2-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2-oxoethyl}acetamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2-oxoethyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a pyrazole ring with a tetrahydroisoquinoline moiety, making it an interesting subject for scientific research.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is not yet fully understood. It is hypothesized that the compound may bind to its target, leading to a change in the target’s function. This could result in a variety of effects, depending on the nature of the target and the type of interaction .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may potentially interfere with pathways involving similar structures or functions. More research is needed to determine the exact pathways affected .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects will depend on the compound’s targets and mode of action. More research is needed to understand these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2-oxoethyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the 1-methyl-1H-pyrazole and 1,2,3,4-tetrahydroisoquinoline intermediates. These intermediates are then coupled through a series of reactions, including acylation and condensation, to form the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2-oxoethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2-oxoethyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrazole and tetrahydroisoquinoline derivatives.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2-oxoethyl}acetamide: shares structural similarities with other pyrazole and tetrahydroisoquinoline derivatives.
1-methyl-1H-pyrazole: A simpler pyrazole derivative.
1,2,3,4-tetrahydroisoquinoline: A simpler tetrahydroisoquinoline derivative.
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer distinct biological and chemical properties not found in simpler derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12(22)18-8-17(23)21-10-13-5-3-4-6-15(13)16(11-21)14-7-19-20(2)9-14/h3-7,9,16H,8,10-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDUJTCYEULKKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CC(C2=CC=CC=C2C1)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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